

In-depth Technical Guide: N,N'-bis-(acid-PEG3)-Benzothiazole Cy5

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Compound of Interest

Compound Name: *N,N'-bis-(acid-PEG3)-Benzothiazole Cy5*

Cat. No.: *B1193361*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a specialized chemical compound designed for advanced applications in biomedical research and drug development. It is a bifunctional molecule that integrates a fluorescent cyanine 5 (Cy5) dye with two terminal carboxylic acid groups through hydrophilic polyethylene glycol (PEG) linkers. This unique structure makes it particularly valuable as a fluorescent, PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are an emerging therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.^[1] A PROTAC molecule typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker is a critical component that influences the solubility, cell permeability, and efficacy of the PROTAC.

The incorporation of a Cy5 dye into the linker, as in **N,N'-bis-(acid-PEG3)-Benzothiazole Cy5**, allows for the tracking and visualization of the PROTAC molecule in various experimental settings, including cell-based assays and in vivo imaging. The PEG3 linkers enhance the solubility and pharmacokinetic properties of the resulting PROTAC conjugate.

Core Structure and Properties

The core structure of **N,N'-bis-(acid-PEG3)-Benzothiazole Cy5** consists of a central benzothiazole-based Cy5 fluorophore. Attached to the nitrogen atoms of the benzothiazole and the indolenine ring system are two PEG3 chains, each terminated with a carboxylic acid group.

Chemical and Physical Properties

A summary of the key quantitative data for **N,N'-bis-(acid-PEG3)-Benzothiazole Cy5** is presented in the table below. This information is compiled from various chemical supplier databases.

Property	Value	Reference(s)
CAS Number	2107273-82-3	[2] [3] [4]
Molecular Formula	C ₃₇ H ₄₇ ClN ₂ O ₁₀ S ₂	[2]
Molecular Weight	779.4 g/mol	[2]
Purity	≥98%	[2]
Appearance	Solid	
Solubility	Water, DMSO, DMF, DCM	[2]
Storage Conditions	-20°C	[2]

Spectroscopic Properties

The fluorescent properties of the integrated Cy5 dye are crucial for its application.

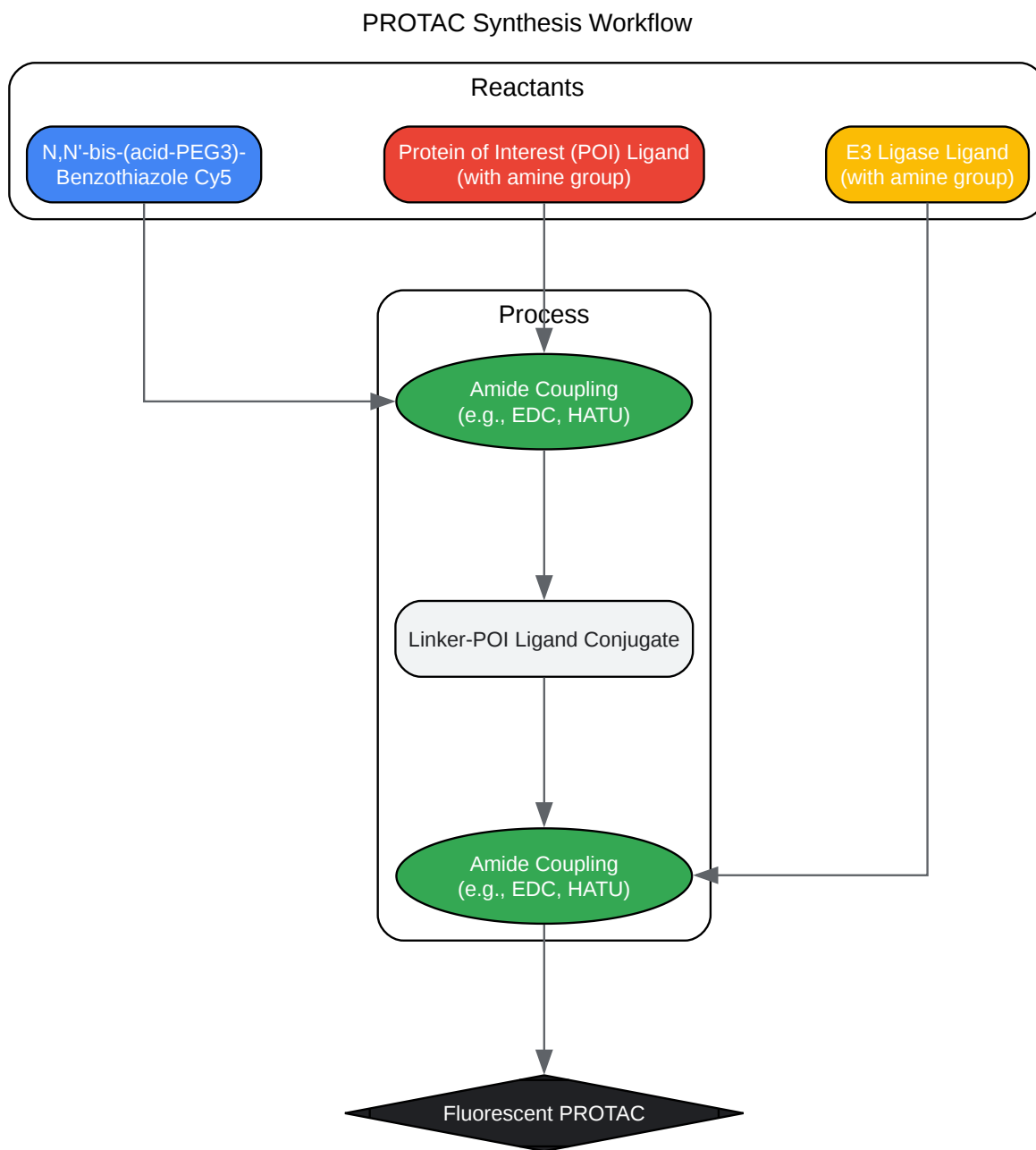
Property	Value	Reference(s)
Excitation Maximum (λ _{ex})	649 nm	[2]
Emission Maximum (λ _{em})	667 nm	[2]
Extinction Coefficient	170,000 cm ⁻¹ M ⁻¹	[2]

Applications in Drug Discovery and Research

The primary application of **N,N'-bis-(acid-PEG3)-Benzothiazole Cy5** is as a bifunctional linker in the synthesis of PROTACs. Its two terminal carboxylic acid groups allow for conjugation with amine-containing molecules, such as ligands for target proteins and E3 ligases.

PROTAC Synthesis Workflow

The general workflow for synthesizing a fluorescent PROTAC using this linker involves standard amide coupling reactions.

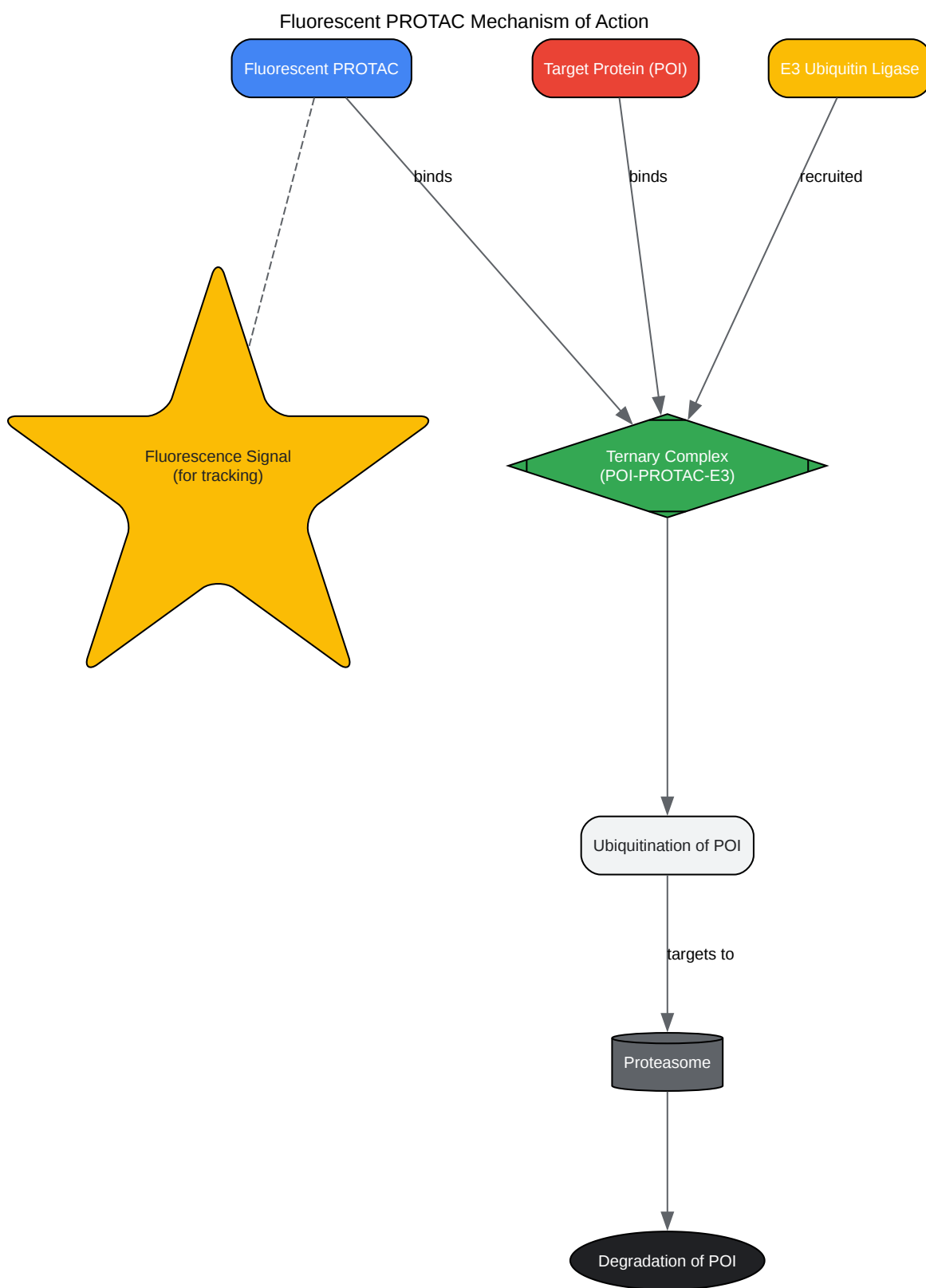


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A generalized workflow for the synthesis of a fluorescent PROTAC.

Mechanism of Action of the Resulting PROTAC

Once synthesized, the fluorescent PROTAC can be introduced into a biological system to induce the degradation of a target protein. The Cy5 fluorophore allows for the visualization of this process.



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The mechanism of action for a fluorescent PROTAC.

Experimental Protocols

As of the latest literature review, no specific research articles have been published detailing the experimental use of **N,N'-bis-(acid-PEG3)-Benzothiazole Cy5** (CAS 2107273-82-3).

Therefore, detailed, validated experimental protocols for its use in a specific context are not available. The following is a general, theoretical protocol for the conjugation of this linker to an amine-containing molecule. This protocol should be optimized for each specific application.

General Amide Coupling Protocol

This protocol describes a general method for coupling one of the carboxylic acid groups of the linker to a primary amine on a target molecule (e.g., a POI ligand).

Materials:

- **N,N'-bis-(acid-PEG3)-Benzothiazole Cy5**
- Amine-containing molecule of interest
- Anhydrous Dimethylformamide (DMF)
- N,N'-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or a similar coupling agent
- Inert gas (e.g., Argon or Nitrogen)
- Reverse-phase HPLC for purification

Procedure:

- In a clean, dry reaction vial under an inert atmosphere, dissolve **N,N'-bis-(acid-PEG3)-Benzothiazole Cy5** in anhydrous DMF.
- Add the amine-containing molecule of interest to the solution. A slight molar excess of the linker may be used to favor the mono-conjugated product.

- Add 3-4 molar equivalents of DIPEA to the reaction mixture.
- In a separate vial, dissolve a slight molar excess of HATU (relative to the carboxylic acid groups being activated) in anhydrous DMF.
- Slowly add the HATU solution to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
- Upon completion, quench the reaction by adding a small amount of water.
- Purify the reaction mixture using reverse-phase HPLC to isolate the desired conjugate.
- Characterize the final product by mass spectrometry and NMR.

Note: To synthesize a complete PROTAC, this procedure would be followed by a second, similar coupling reaction to attach the E3 ligase ligand to the remaining carboxylic acid group on the mono-conjugated intermediate.

Conclusion

N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a promising and versatile tool for the development of fluorescent PROTACs. Its bifunctional nature, coupled with the inherent fluorescent properties of the Cy5 core and the beneficial characteristics of the PEG linkers, makes it a valuable reagent for researchers in the field of targeted protein degradation. While specific applications in the peer-reviewed literature are yet to be documented, its structure and properties suggest a high potential for enabling novel research in drug discovery and chemical biology, particularly in studies requiring the visualization and tracking of PROTAC molecules. Researchers are encouraged to adapt and optimize standard bioconjugation techniques to incorporate this linker into their specific research applications.

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